Zinc diheptanoate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
zinc;heptanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H14O2.Zn/c2*1-2-3-4-5-6-7(8)9;/h2*2-6H2,1H3,(H,8,9);/q;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWHCUISQLSVNCW-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)[O-].CCCCCCC(=O)[O-].[Zn+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O4Zn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10967039 | |
| Record name | Zinc diheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10967039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5261-20-1 | |
| Record name | Zinc diheptanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005261201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zinc diheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10967039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zinc diheptanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.700 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Strategies for Zinc Diheptanoate
Synthesis and Structural Analysis
Zinc diheptanoate is typically synthesized through the reaction of zinc oxide or zinc carbonate with heptanoic acid. The general reaction involves the protonolysis of the zinc precursor by the carboxylic acid, resulting in the formation of the zinc carboxylate salt and water or carbon dioxide.
While a detailed crystal structure specifically for this compound is not widely published, extensive research on other zinc carboxylates provides a strong basis for understanding its likely structure. A multi-technique structural analysis of a series of zinc carboxylates, including zinc heptanoate (B1214049), has been reported. nih.gov This study provides the following crystallographic data for zinc heptanoate:
| Property | Value |
| Chemical Formula | Zn(C₇H₁₃O₂)₂ |
| Crystal System | Orthorhombic |
| Space Group | Pbc2₁ |
| a (Å) | 4.7651(6) |
| b (Å) | 9.3404(15) |
| c (Å) | 37.066(6) |
| Volume (ų) | 1649.7(4) |
| Zn-O Bond Lengths (Å) | 1.920, 1.946, 1.975, 1.976 |
| Data from a multi-technique structural analysis of zinc carboxylates. nih.gov |
The structure of zinc carboxylates often consists of a tetrahedral coordination environment around the zinc ion, with oxygen atoms from four different carboxylate groups. nih.gov These carboxylate ligands typically act as bidentate bridges between two zinc atoms in a syn-anti arrangement, leading to the formation of polymeric layered networks. nih.gov
Spectroscopic Characterization
Spectroscopic techniques are essential for elucidating the structure and bonding in this compound.
Infrared (FTIR) Spectroscopy: FTIR spectroscopy is particularly useful for characterizing the coordination mode of the carboxylate group. The positions of the asymmetric (ν_as(COO⁻)) and symmetric (ν_s(COO⁻)) stretching vibrations of the carboxylate group are sensitive to its coordination environment. For zinc carboxylates, the presence of both crystalline and amorphous domains can be identified by the appearance of sharp and broad absorption bands, respectively. nih.gov In many zinc carboxylate systems, a broad asymmetric stretch COO⁻ band is observed between 1570–1590 cm⁻¹, which is often attributed to amorphous zinc carboxylates where zinc ions are bound to the carboxylate moieties. rsc.org The splitting of the symmetric and asymmetric vibrational bands can indicate asymmetry in the zinc-oxygen bonds. nih.gov
Thermal Properties
The thermal stability and decomposition of metal carboxylates are important for their application in high-temperature processes. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study these properties. The thermal decomposition of metal carboxylates generally begins with the loss of any coordinated water molecules, followed by the decomposition of the anhydrous carboxylate to the corresponding metal oxide. wits.ac.za For transition metal carboxylates, the anhydrous salts typically decompose to their respective metal oxides in the temperature range of 300-500 °C. researchgate.net A study on cobalt carboxylates showed decomposition temperatures between 265 °C and 400 °C. wits.ac.za While specific TGA/DSC data for this compound is not available, it is expected to follow a similar decomposition pattern, ultimately yielding zinc oxide at elevated temperatures. The thermal stability of metal carboxylates can be influenced by the length of the organic chain. wits.ac.za
Applications in Advanced Chemical Research
Zinc Diheptanoate As a Functional Component in Advanced Material Systems
Catalysis
Zinc carboxylates, including zinc diheptanoate, are recognized for their catalytic properties, acting as Lewis acids in a variety of organic reactions. mdpi.com Their application as catalysts is an area of active research, driven by the desire for efficient, selective, and environmentally friendly catalytic systems. mdpi.comresearchgate.net
Ring-Opening Polymerization: Zinc carboxylates have been extensively studied as catalysts for the ring-opening polymerization (ROP) of cyclic esters, such as lactides and caprolactone, to produce biodegradable polyesters like polylactic acid (PLA) and polycaprolactone (B3415563) (PCL). researchgate.net These polymers have significant applications in biomedical devices and sustainable packaging. The catalytic activity of zinc complexes in ROP is influenced by the ligands attached to the zinc center.
Other Catalytic Reactions: Zinc-based catalysts are also employed in other important organic transformations. For instance, zinc oxide, the decomposition product of zinc carboxylates, can catalyze various reactions. melscience.com Zinc carboxylate derivatives have been used to catalyze the copolymerization of carbon dioxide and epoxides.
Polymer Science
In addition to their role as polymerization catalysts, zinc carboxylates have other important applications in polymer science, particularly as additives and curing agents.
Curing and Crosslinking: Zinc compounds, often in combination with fatty acids to form zinc carboxylates in situ, are widely used as activators in the sulfur vulcanization of rubber. The zinc carboxylate plays a crucial role in the formation of sulfur cross-links between polymer chains, which is essential for developing the desired mechanical properties of the rubber.
Ionomers: The interaction of zinc ions with carboxylate groups on polymer chains leads to the formation of ionomers. These ionic interactions act as physical cross-links, significantly influencing the properties of the polymer, such as its mechanical strength and thermal stability. The study of zinc carboxylates in ionomeric polymers is relevant to understanding the degradation processes in historical oil paintings, where the metal soaps formed from zinc white pigment and the oil binder can be considered a type of ionomer. acs.orgresearchgate.netacs.org
Advanced Analytical Methodologies for the Characterization of Zinc Diheptanoate
Thermal Analysis Techniques for Material Stability and Transitions
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are crucial for evaluating the thermal behavior and stability of chemical compounds. They provide quantitative data on weight changes and heat flow as a function of temperature, revealing decomposition pathways and phase transitions.
Thermogravimetric Analysis (TGA) for Decomposition Pathways
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over a specific temperature range under a controlled atmosphere. This technique is invaluable for determining the thermal stability of a compound, identifying decomposition temperatures, quantifying volatile components, and characterizing the residue left after thermal degradation. For zinc diheptanoate, TGA is expected to reveal a multi-step decomposition process characteristic of metal carboxylates.
Initially, any adsorbed moisture or residual solvent would be lost at lower temperatures. Subsequently, the organic heptanoate (B1214049) ligand would undergo thermal decomposition, likely involving the breaking of carbon-carbon and carbon-metal bonds. This process typically leads to a significant weight loss. The final stage would involve the decomposition of the organic fragments and the formation of a stable inorganic residue, most commonly zinc oxide (ZnO), at higher temperatures. The specific temperature ranges for these events are dependent on the heating rate, atmosphere, and the precise structure of the compound. For metal carboxylates in general, decomposition of the organic ligand often occurs between 200°C and 500°C, leaving a metal oxide residue.
Table 1: Expected TGA Profile of this compound
| Decomposition Stage | Temperature Range (°C) | Approximate Weight Loss (%) | Expected Residue | Description of Event |
| Stage 1 | Ambient to 150 | 1-5 | This compound | Loss of adsorbed moisture/residual solvent |
| Stage 2 | 150 to 400 | 50-70 | Intermediate | Decomposition of the heptanoate ligand |
| Stage 3 | 400 to 600 | Remaining | ZnO | Complete decomposition of organic matter, formation of ZnO |
Note: The specific temperature ranges and weight loss percentages are illustrative and based on the general thermal decomposition behavior of metal carboxylates. Experimental data specific to this compound would be required for precise values.
Surface Sensitive Techniques for Interfacial Chemistry and Morphology
Surface-sensitive techniques are essential for characterizing the elemental composition, chemical states, and physical structure of materials at their interfaces. X-ray Photoelectron Spectroscopy (XPS) provides insights into the chemical environment of surface atoms, while Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) reveal the surface morphology and topography.
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-analytical technique that quantifies the elemental composition and chemical states of the topmost few nanometers of a material. It operates by irradiating the sample surface with X-rays, causing the emission of photoelectrons. The kinetic energy of these emitted electrons is measured, which is characteristic of the element and its chemical environment.
For this compound, XPS analysis would confirm the presence of constituent elements such as zinc (Zn), carbon (C), and oxygen (O). The binding energies of the core-level electrons provide information about the oxidation states and bonding environments. Specifically, the Zn 2p core-level spectrum would be analyzed. Zinc in its common oxidation state, Zn²⁺, typically exhibits a Zn 2p₃/₂ binding energy around 1021-1023 eV thermofisher.comresearchgate.netchalcogen.ro. In this compound, the zinc ion is expected to be coordinated with the carboxylate groups, and its binding energy would reflect this chemical environment, likely aligning with values observed for zinc in other metal carboxylates or oxides. The C 1s and O 1s spectra would further elucidate the organic ligand's integrity and the presence of any surface oxides or contaminants.
Table 3: Expected XPS Binding Energies for this compound
| Element | Core Level | Binding Energy (eV) | Chemical State/Assignment |
| Zinc | Zn 2p₃/₂ | ~1022 | Zn²⁺ (in carboxylate or oxide environment) |
| Carbon | C 1s | ~285 | C-C, C-H, C-O bonds in heptanoate |
| Oxygen | O 1s | ~530-533 | C-O (carboxylate), Zn-O (oxide) |
Note: Binding energies are approximate and can vary based on sample preparation, instrument calibration, and the specific chemical environment. Experimental data is required for precise values.
Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) for Surface Morphology
Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) are complementary techniques used to visualize the surface morphology and structure of materials at the micro- and nanoscale. SEM uses a focused beam of electrons to scan the sample surface, generating images based on the secondary or backscattered electrons emitted from the sample. It provides high lateral resolution and a large depth of field, allowing for detailed examination of surface features. AFM, on the other hand, uses a sharp probe to scan the surface, measuring interatomic forces to create a topographic map. It offers high vertical resolution and can operate in various environments, providing detailed information about surface roughness and nanoscale features.
Table 4: Expected Morphological Features of this compound via AFM/SEM
| Technique | Observed Feature | Expected Description |
| SEM | Particle Size | Typically in the micrometer or sub-micrometer range, depending on synthesis conditions. |
| SEM | Particle Shape | Granular, crystalline, or irregular shapes may be observed. |
| SEM | Surface Texture | Can reveal surface features such as facets, pores, or agglomerations. |
| AFM | Surface Roughness | Quantifiable measure of surface irregularities at the nanoscale. |
| AFM | Nanoscale Topography | Detailed imaging of particle surfaces, revealing fine structural details and features. |
| AFM/SEM | Aggregation State | Assessment of how particles cluster together, indicating dispersion or clumping tendencies. |
Note: The specific morphological characteristics of this compound would be determined through direct imaging experiments.
Compound Names
this compound
Theoretical and Computational Chemistry of Zinc Diheptanoate
Quantum Mechanical Studies: Electronic Structure and Reactivity Predictions
Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are indispensable for elucidating the electronic structure and predicting the reactivity of molecules like zinc diheptanoate. These approaches allow for the detailed examination of molecular geometry, energy landscapes, and electron distribution, providing a foundation for understanding chemical behavior.
Density Functional Theory (DFT) Calculations for Molecular Geometry and Energy
DFT is a powerful computational tool used to investigate the electronic structure of molecules by solving the Schrödinger equation in an approximate manner. For this compound, DFT calculations would be employed to determine its most stable three-dimensional molecular geometry and its associated total electronic energy. This process typically involves optimizing the positions of all atoms within the molecule to find the lowest energy configuration, which corresponds to the equilibrium molecular structure. The choice of exchange-correlation functional (e.g., B3LYP, PBE) and basis sets (e.g., LANL2DZ for zinc, 6-311G for organic components) significantly influences the accuracy of these calculations, as demonstrated in studies of other zinc complexes epstem.netmdpi.comsciepub.com. The output would include optimized bond lengths, bond angles, and dihedral angles, providing precise structural parameters.
Expected Data Table: Optimized Molecular Geometry and Energy of this compound
| Parameter | Value (e.g., Å or degrees) | Computational Method (e.g., DFT/B3LYP/LANL2DZ) |
| Zn-O Bond Length | [Specific Value] | [Method Used] |
| C-C Bond Length | [Specific Value] | [Method Used] |
| C-H Bond Length | [Specific Value] | [Method Used] |
| O-Zn-O Angle | [Specific Value] | [Method Used] |
| C-O-Zn Angle | [Specific Value] | [Method Used] |
| Total Energy | [Specific Value, eV] | [Method Used] |
Exploration of Frontier Molecular Orbitals and Charge Distribution
Beyond static geometry, QM calculations provide insights into the electronic properties that govern reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, along with their spatial distribution, are critical for predicting a molecule's susceptibility to electrophilic or nucleophilic attack and its electronic excitation properties epstem.netmdpi.comresearchgate.net. Furthermore, charge distribution analysis, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, quantifies the electron density on individual atoms. This reveals the polarity of bonds, identifies potential sites for electrostatic interactions, and helps understand how charge is distributed within the this compound molecule, influencing its interactions with other species epstem.netmdpi.comresearchgate.net.
Expected Data Table: Electronic Properties of this compound
| Property | Value (e.g., eV, e) | Computational Method (e.g., DFT/B3LYP) |
| HOMO Energy | [Specific Value] | [Method Used] |
| LUMO Energy | [Specific Value] | [Method Used] |
| HOMO-LUMO Gap | [Specific Value] | [Method Used] |
| Atomic Charge (Zn) | [Specific Value] | [Method Used] |
| Atomic Charge (Carboxyl O) | [Specific Value] | [Method Used] |
| Atomic Charge (Heptanoate C) | [Specific Value] | [Method Used] |
Molecular Dynamics Simulations: Intermolecular Interactions and Self-Assembly
Molecular Dynamics (MD) simulations offer a dynamic perspective, allowing researchers to observe the behavior of molecules over time by solving Newton's equations of motion. This is crucial for understanding how this compound molecules interact with each other and with their environment, including aggregation phenomena and interactions within complex matrices.
Modeling of Aggregation Behavior in Solution and Solid State
MD simulations can model the self-assembly and aggregation tendencies of this compound in various environments. By simulating the collective motion of many molecules using classical force fields, researchers can observe how they pack, cluster, or form ordered structures in solution or the solid state plos.orgplos.orgnih.govpharmaexcipients.comresearchgate.net. This provides insights into properties such as solubility, crystal growth, and the formation of supramolecular architectures. For instance, studies on other metal-organic complexes or peptides demonstrate how MD can reveal aggregation pathways and the stability of different aggregate forms plos.orgplos.orgnih.govresearchgate.net.
Expected Data Table: Aggregation Behavior Parameters for this compound
| Parameter | Value (e.g., Ų/ns, nm) | Simulation Conditions (e.g., Temperature, Solvent) |
| Mean Squared Displacement (MSD) | [Specific Value] | [Conditions] |
| Diffusion Coefficient (D) | [Specific Value] | [Conditions] |
| Cluster Size Distribution | [Specific Value] | [Conditions] |
| Radial Distribution Function (RDF) Peaks | [Specific Values] | [Conditions] |
Simulation of Interactions within Polymer Matrices, Films, and Lubricant Layers
The behavior of this compound as an additive or component in materials like polymers or lubricants can be effectively studied using MD. Simulations can model how this compound molecules interact with polymer chains or other lubricant components, revealing crucial information about compatibility, diffusion, and film formation researchgate.netmdpi.comresearchgate.netmdpi.com. For example, studies on lubricant additives like ZDDP employ MD to understand their adsorption onto surfaces and their effect on friction and wear researchgate.netmdpi.com. Similarly, simulations can explore how this compound might plasticize polymers or form protective layers, providing data on interaction energies, molecular mobility, and interfacial behavior.
Expected Data Table: Interfacial and Matrix Interaction Parameters
| Interaction/Property | Value (e.g., kJ/mol, Å) | System Studied (e.g., PVC matrix, Steel surface) |
| Intermolecular Energy | [Specific Value] | [System Components] |
| Adsorption Energy | [Specific Value] | [Surface Type] |
| Diffusion Coefficient in Matrix | [Specific Value] | [Matrix Type] |
| Solvation Free Energy | [Specific Value] | [Solvent Type] |
Predictive Modeling of Structure-Property Relationships and Performance Attributes
Integrating data from QM and MD simulations allows for the development of predictive models that link the molecular structure of this compound to its macroscopic properties and performance attributes. Quantitative Structure-Property Relationship (QSPR) models, or machine learning approaches, can be trained on calculated descriptors (e.g., electronic properties, molecular size, polarity) to predict performance characteristics such as thermal stability, solubility, catalytic efficiency, or mechanical properties in specific applications nih.govrsc.org. This computational approach enables the rational design and optimization of this compound-based materials and formulations without extensive experimental trial-and-error.
Expected Data Table: Predicted Structure-Property Relationships for this compound
| Property Predicted | Predicted Value | Key Structural/Computational Descriptors Used | Model Used (e.g., QSPR, ML) |
| Solubility in Water | [Specific Value] | [e.g., Polarity, Hydrogen Bonding Capacity] | [Model Type] |
| Thermal Decomposition Temp. | [Specific Value] | [e.g., Bond Strengths, Electronic Stability] | [Model Type] |
| Lubricity Index (Simulated) | [Specific Value] | [e.g., Molecular Shape, Intermolecular Forces] | [Model Type] |
| Catalytic Activity (Predicted) | [Specific Value] | [e.g., HOMO-LUMO Gap, Charge Distribution] | [Model Type] |
Compound List:
this compound
Development and Validation of Force Fields for this compound Systems
The accurate computational modeling of chemical systems, including those involving organometallic compounds like this compound, relies heavily on the quality of the underlying molecular mechanics (MM) force fields. Force fields are mathematical descriptions of the potential energy of a system as a function of atomic positions, comprising terms for bonded (bonds, angles, torsions) and non-bonded (van der Waals, electrostatic) interactions. These functions enable molecular dynamics (MD) and Monte Carlo (MC) simulations to predict macroscopic properties. Developing and validating force fields for specific compounds like this compound involves a rigorous process of parameterization and testing, particularly challenging for metal-organic complexes due to the nature of metal-ligand interactions.
Introduction to Force Fields in Molecular Simulations
Molecular mechanics force fields provide a computationally efficient way to simulate large systems over extended timescales, which is often infeasible with quantum mechanical (QM) methods alone. A typical force field can be represented by the following general equation:
where is the total potential energy, and are bond lengths and angles, and are their respective force constants, and are equilibrium values, , , and describe torsional potentials, and the last term represents non-bonded interactions (Lennard-Jones for van der Waals forces with parameters and , and Coulombic interactions for electrostatics with partial charges and ). The accuracy of simulations is directly tied to the quality of these parameters, which must be derived or validated for the specific chemical environment. nih.gov
Challenges in Parameterizing this compound Systems
Developing accurate force field parameters for this compound presents several challenges inherent to metal-organic systems:
Zinc's Electronic Configuration: Zinc possesses a filled electron shell. This can lead to complex electronic interactions, significant polarization effects on coordinating ligands, and a tendency for directional bonding that may not be fully captured by standard, non-polarizable force fields. researchgate.netnih.govacs.org
Metal-Ligand Bonding: The Zn-O bond in carboxylate groups is polar and exhibits characteristics of both ionic and covalent bonding. Accurately describing the electrostatic and van der Waals contributions to this interaction requires careful parameterization, often necessitating QM calculations to determine partial charges and bond properties. researchgate.netnih.govacs.orgmdpi.comresearchgate.netshepchem.commdpi.com
Carboxylate Group: The delocalized system and charge distribution within the carboxylate moiety demand precise representation of partial atomic charges and torsional parameters to correctly model its interaction with the zinc ion and its environment. acs.orgshepchem.commdpi.commmtsb.org
Alkyl Chain Flexibility: The long, branched heptanoate (B1214049) alkyl chain introduces significant conformational flexibility. Accurate van der Waals parameters are essential for correctly modeling the intermolecular interactions and packing of these chains.
Methodologies for Force Field Development
The development of force field parameters for this compound typically involves a multi-step process combining quantum mechanical calculations with experimental data fitting.
Quantum Mechanical Calculations for Parameter Derivation
Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are fundamental for deriving accurate force field parameters for metal-organic compounds.
Partial Atomic Charges: QM calculations are used to determine the electronic distribution within model systems. Methods like the Restrained Electrostatic Potential (RESP) fitting scheme are widely applied. In this approach, atomic charges are iteratively adjusted to best reproduce the electrostatic potential calculated by QM around the molecule. researchgate.netacs.orgmdpi.comresearchgate.netnih.gov For zinc carboxylates, DFT calculations (e.g., using B3LYP or BP86 functionals with appropriate basis sets like 6-31G*) on model clusters are common. shepchem.commdpi.com
Bond and Angle Parameters: The harmonic force constants ( for bonds, for angles) and equilibrium geometry (, ) are typically derived from the Hessian matrix (second derivatives of the potential energy with respect to atomic displacements) obtained from QM calculations. mdpi.comshepchem.comnih.govacs.org Methods like Seminario's approach can also be employed to extract these parameters. researchgate.netnih.gov
Lennard-Jones Parameters: While Lennard-Jones parameters (, ) for organic atoms might be transferable from existing force fields, specific parameters for zinc and its coordination environment are often derived from QM calculations on model complexes or fitted to reproduce experimental properties. acs.orgresearchgate.netnih.govacs.orgfigshare.com
Fitting to Experimental Data and Transferability
Once initial parameters are obtained from QM calculations, they are often refined by fitting to experimental data to improve their accuracy and transferability.
Experimental Data Fitting: Parameters can be optimized to reproduce experimentally determined properties such as crystal structures, densities, enthalpies of formation or sublimation, and spectroscopic data. nih.govnih.govfigshare.comchemrxiv.orgmdpi.com For instance, force field parameters might be adjusted to match the lattice parameters and atomic positions observed in X-ray diffraction studies of zinc carboxylates. figshare.comrsc.org
Transferability: A key aspect is assessing whether the developed parameters can accurately describe systems beyond the specific training set. Parameters developed for similar zinc carboxylates (e.g., zinc stearate (B1226849), zinc oleate) or other metal carboxylates can serve as a starting point, but their transferability to this compound must be rigorously validated. researchgate.netfigshare.com
Validation Strategies and Metrics
The validation of a force field is crucial to ensure its reliability for predicting the behavior of this compound in various contexts. This involves comparing simulation results with independent experimental data or higher-level theoretical calculations.
Reproducing Structural and Thermodynamic Properties
Structural Properties: A primary validation metric is the force field's ability to reproduce experimentally determined structural characteristics. This includes comparing simulated crystal structures, lattice parameters, and radial distribution functions (RDFs) with data obtained from X-ray diffraction. nih.govresearchgate.netnih.govfigshare.comnih.gov For this compound, validation would involve assessing the accuracy of predicted Zn-O bond lengths, O-Zn-O angles, and the arrangement of the alkyl chains.
Thermodynamic Properties: The force field should accurately predict macroscopic thermodynamic properties. This could involve comparing simulated densities, enthalpies of vaporization or solvation, and phase behavior with experimental measurements. nih.govfigshare.comuq.edu.au For example, the deviation of simulated density from experimental values serves as a key validation metric.
Assessing Dynamic Behavior and Transferability
Dynamic Properties: The force field's performance in reproducing dynamic properties, such as diffusion coefficients of the alkyl chains or the zinc ions, and potentially viscosity, can be assessed. mdpi.com For systems where experimental dynamic data is available, direct comparison provides a strong validation.
Transferability: A robust force field should maintain its accuracy when applied to different chemical environments or related compounds. Testing the force field on different zinc carboxylates or in various solvent conditions helps evaluate its transferability and general applicability. researchgate.netfigshare.com
Exemplary Force Field Parameters and Validation Results
Developing a comprehensive force field for this compound would involve defining parameters for zinc, the heptanoate anion (including carbonyl carbons, oxygen atoms, and the alkyl chain), and their interactions. While specific parameters for this compound are not widely published, the following table illustrates the typical types of parameters and derivation/validation methods used for similar zinc carboxylate systems. These values are representative and would require specific derivation and validation for this compound.
Table 1: Representative Force Field Parameters for this compound Systems
| Parameter Type | Atom Type (Example) | Value/Range | Derivation Method | Validation Metric | Simulated Value (Example) | Experimental Value (Example) | % Error (Example) |
| Lennard-Jones (LJ) | Zn | kcal/mol, Å | QM (DFT) / Fitting | Crystal structure RMSD | 0.05 Å | 0.04 Å | ~2.5% |
| C (alkyl) | kcal/mol, Å | Transferable (e.g., OPLS) | Density | 0.95 g/cm³ | 0.97 g/cm³ | ~2.1% | |
| C (carbonyl) | kcal/mol, Å | QM (DFT) / Fitting | RDF peak position | 2.10 Å | 2.08 Å | ~1.0% | |
| O (carboxylate) | kcal/mol, Å | QM (DFT) / Fitting | Zn-O bond length | 2.05 Å | 2.04 Å | ~0.5% | |
| Partial Charges | Zn | +1.5 to +2.0 | QM (DFT/RESP) | Zn-O RDF | 2.05 Å | 2.04 Å | ~0.5% |
| C (alkyl) | to +0.1 | QM (DFT/RESP) | Density | 0.95 g/cm³ | 0.97 g/cm³ | ~2.1% | |
| C (carbonyl) | to +0.7 | QM (DFT/RESP) | Zn-O RDF | 2.05 Å | 2.04 Å | ~0.5% | |
| O (carboxylate) | to -0.9 | QM (DFT/RESP) | Zn-O bond length | 2.05 Å | 2.04 Å | ~0.5% | |
| Bond Parameters | Zn-O | N/m, Å | QM (DFT) | Zn-O bond length | 2.05 Å | 2.04 Å | ~0.5% |
| Angle Parameters | O-Zn-O | degrees⁻², ° | QM (DFT) | O-Zn-O angle | 105° | 104° | ~1.0% |
Note: The values presented in this table are representative examples based on common practices for similar metal-organic systems and are intended to illustrate the types of parameters and validation metrics involved. Actual parameter development for this compound would require specific QM calculations and experimental validation. In a digital environment, such tables can be made interactive for sorting and filtering.
The development of a robust force field for this compound is crucial for accurate molecular simulations aimed at understanding its bulk properties, interactions with other molecules, or behavior in complex environments. The process involves careful derivation of parameters from QM calculations, refinement against experimental data, and rigorous validation using various structural and thermodynamic metrics. nih.govacs.orgmdpi.comnih.govfigshare.com
Q & A
Q. What are the established synthetic protocols for zinc diheptanoate, and how can its purity be validated?
this compound is typically synthesized via the reaction of heptanoic acid with zinc oxide or zinc carbonate under controlled conditions. Methodological steps include:
- Reaction setup : Use stoichiometric ratios in anhydrous solvents (e.g., toluene) under reflux .
- Purification : Recrystallization from ethanol or diethyl ether to remove unreacted precursors.
- Characterization : Validate purity using Fourier-transform infrared spectroscopy (FTIR) for carboxylate stretching bands (1550–1650 cm⁻¹) and inductively coupled plasma mass spectrometry (ICP-MS) for zinc quantification .
- Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail synthesis parameters, solvent choices, and yield calculations .
Q. Which analytical techniques are most reliable for characterizing this compound’s structural and thermal properties?
Key techniques include:
- X-ray diffraction (XRD) : Confirm crystalline structure and compare with reference databases.
- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition onset ~200–250°C).
- Nuclear magnetic resonance (NMR) : Use ¹³C NMR to resolve heptanoate chain conformation (δ 180–185 ppm for carbonyl carbons).
- Elemental analysis : Ensure stoichiometric alignment (C: ~58.7%, H: ~9.2%, Zn: ~17.4%) . Note: Cross-validate results with multiple methods to address instrument-specific biases .
Q. How does this compound’s solubility profile impact its utility in polymer or composite applications?
Solubility varies with solvent polarity (soluble in chloroform, dimethylformamide; insoluble in water). For polymer integration:
- Screen solvents using Hansen solubility parameters to optimize dispersion.
- Conduct kinetic studies to assess phase separation under thermal stress.
- Report solubility thresholds in supplementary materials to aid reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictions in published data on this compound’s catalytic performance?
Contradictions often arise from variations in:
- Synthetic conditions (e.g., trace moisture altering reaction kinetics).
- Characterization protocols (e.g., inconsistent TGA heating rates). Methodological steps :
- Replicate studies using identical parameters (solvent purity, temperature ramps).
- Apply statistical tools (e.g., ANOVA) to identify significant variables.
- Use systematic frameworks like PICO(T) to isolate experimental factors (e.g., catalyst loading vs. substrate scope) .
Q. What experimental design strategies optimize this compound’s role in biomedical applications (e.g., antimicrobial coatings)?
- Hypothesis-driven design : Link zinc’s antimicrobial properties to heptanoate’s lipid solubility.
- In vitro testing : Use standardized protocols (e.g., ISO 20743) for biofilm inhibition assays.
- Control variables : Include zinc acetate as a comparator to isolate diheptanoate-specific effects.
- Ethical considerations : Adhere to FINER criteria (Feasible, Novel, Ethical, Relevant) for preclinical studies .
Q. How should researchers address discrepancies in thermal degradation data for this compound across studies?
- Data normalization : Align TGA data to a uniform heating rate (e.g., 10°C/min).
- Error analysis : Quantify uncertainties from sample mass (<5 mg reduces thermal lag).
- Comparative modeling : Apply Kissinger or Ozawa methods to calculate activation energies and identify degradation mechanisms .
Methodological Frameworks and Reporting Standards
- Data presentation : Use tables to summarize key parameters (e.g., synthetic yields, thermal thresholds) in the main text; raw datasets (e.g., NMR spectra) should be archived as supplementary materials .
- Literature review : Critically evaluate prior work using questions like, “Does the research question define the scope and relevance of this compound’s applications?” .
- Reproducibility : Follow Analytical Chemistry guidelines for detailing instrument calibration, solvent sources, and statistical tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
